molecular formula C15H25NO3 B13684011 7-Boc-2-(methoxymethylene)-7-azaspiro[3.5]nonane

7-Boc-2-(methoxymethylene)-7-azaspiro[3.5]nonane

Cat. No.: B13684011
M. Wt: 267.36 g/mol
InChI Key: SLGAXQQFYNQNMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Boc-2-(methoxymethylene)-7-azaspiro[3.5]nonane is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group and a methoxymethylene moiety, which contribute to its stability and reactivity. The spirocyclic framework is a key feature that imparts distinct chemical properties, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Boc-2-(methoxymethylene)-7-azaspiro[3.5]nonane typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diamine with a diester under basic conditions.

    Introduction of the Boc Protecting Group: The Boc protecting group is introduced by reacting the intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Methoxymethylene Introduction:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Boc-2-(methoxymethylene)-7-azaspiro[3.5]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The methoxymethylene group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), dichloromethane (DCM).

Major Products Formed

    Oxidation: Oxo derivatives.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

7-Boc-2-(methoxymethylene)-7-azaspiro[3.5]nonane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Boc-2-(methoxymethylene)-7-azaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-Boc-2,7-diazaspiro[3.5]nonane: Shares a similar spirocyclic core but lacks the methoxymethylene group.

    N-t-BOC-2-Oxo-1,7-diazaspiro[3.5]nonane: Contains an oxo group instead of the methoxymethylene moiety.

    7-Boc-1-oxo-3-phenyl-2,7-diaza-spiro[3.5]nonane: Features a phenyl group and an oxo group.

Uniqueness

7-Boc-2-(methoxymethylene)-7-azaspiro[3.5]nonane is unique due to the presence of both the Boc protecting group and the methoxymethylene moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H25NO3

Molecular Weight

267.36 g/mol

IUPAC Name

tert-butyl 2-(methoxymethylidene)-7-azaspiro[3.5]nonane-7-carboxylate

InChI

InChI=1S/C15H25NO3/c1-14(2,3)19-13(17)16-7-5-15(6-8-16)9-12(10-15)11-18-4/h11H,5-10H2,1-4H3

InChI Key

SLGAXQQFYNQNMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=COC)C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.